1-(4-Chloro-2-methylquinolin-3-YL)ethanone
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Overview
Description
1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone typically involves the reaction of 4-chloro-2-methylquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-methylquinolin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, it may inhibit specific kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
1-(4-Chloro-2-methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups on the quinoline ring influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-chloro-2-methylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFSEWPELITRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567801 |
Source
|
Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138770-67-9 |
Source
|
Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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